(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate: is a compound that features a thiophene ring, an isoxazole ring, and a phenylacetate group. Thiophene is a sulfur-containing heterocycle, while isoxazole is a five-membered ring containing both nitrogen and oxygen. The combination of these rings in a single molecule can impart unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the phenylacetate group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . Isoxazole derivatives can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents .
Medicine: The compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.
Isoxazole derivatives: Such as isoxazole-3-carboxaldehyde, which is used in the synthesis of various bioactive molecules.
Uniqueness: The unique combination of thiophene and isoxazole rings in (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWRIPSEDLZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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